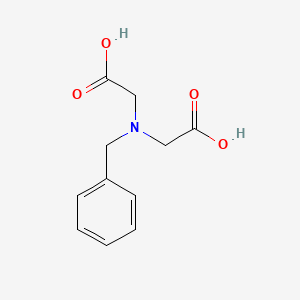

N-Benzyliminodiacetic acid

Description

Chelation Properties and Ligand Behavior of N-Benzyliminodiacetic Acid

This compound (BnidaH₂) acts as a tridentate ligand, meaning it can bind to a central metal ion through three donor atoms. These donor atoms are the nitrogen atom of the imino group and the two oxygen atoms from the carboxylate groups. This O,N,O'-tridentate coordination mode allows for the formation of stable five-membered chelate rings with the metal ion, a key factor in the stability of the resulting complexes. The benzyl (B1604629) group attached to the nitrogen atom provides steric bulk, which can influence the geometry and coordination number of the final metal complex.

The behavior of this compound as a ligand is also influenced by the pH of the solution. In its fully deprotonated form (Bnida²⁻), it acts as a strong chelating agent. However, under certain conditions, it can also coordinate as a bidentate ligand, for instance, as N-benzyl-hydrogeniminodiacetate, where one of the carboxylate groups remains protonated.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent or a mixture of solvents. The resulting complexes can be characterized by a variety of analytical techniques, including elemental analysis, infrared (IR) and UV-Vis spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. These methods provide valuable information about the composition, structure, and bonding within the metal complexes.

Palladium(II) complexes of this compound have been extensively studied due to their potential applications in catalysis and as antitumor agents.

Coordination Modes and GeometryIn its palladium(II) complexes, this compound typically acts as an O,N,O'-tridentate ligand.researchgate.netThis coordination, along with the coordination of other ligands, results in a square-planar geometry around the palladium(II) ion, which is a common coordination geometry for d⁸ metal ions like Pd(II).researchgate.netHowever, the steric hindrance from the benzyl group can cause slight deviations from an ideal square-planar geometry.uva.esIn some cases, particularly with bulky phosphine (B1218219) co-ligands, a bidentate η³-benzylic coordination mode has been observed, leading to five-coordinate palladium complexes.uva.es

| Complex Type | Coordination Mode of Bnida | Geometry of Pd(II) | Reference |

| Binary Complex | O,N,O'-tridentate | Square-planar | researchgate.net |

| Ternary with Bipyridine | O,N,O'-tridentate | Square-planar | ul.ierawdatalibrary.net |

| With Bulky Phosphines | Bidentate η³-benzylic | Five-coordinate | uva.es |

Cobalt(II) also forms complexes with this compound and its derivatives. The synthesis of these complexes is typically achieved by reacting a cobalt(II) salt with the ligand in an appropriate solvent.

Structure

3D Structure

Properties

IUPAC Name |

2-[benzyl(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-10(14)7-12(8-11(15)16)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQUPQVVCLFZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192915 | |

| Record name | N-Benzylaminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3987-53-9 | |

| Record name | N-(Carboxymethyl)-N-(phenylmethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3987-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylaminodiacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003987539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3987-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzylaminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylaminodiacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthesis Pathways of N-Benzyliminodiacetic Acid

The synthesis of this compound can be achieved through several routes, primarily involving the introduction of two carboxymethyl groups to a benzylamine-derived backbone.

Carboxymethylation of N-Benzylglycine

A primary and well-established method for the synthesis of this compound is the carboxymethylation of N-benzylglycine. This two-step process first involves the synthesis of the N-benzylglycine precursor, followed by the addition of a second carboxymethyl group.

The initial preparation of N-benzylglycine can be accomplished through the reaction of a glycine (B1666218) derivative with a benzaldehyde (B42025) derivative in the presence of a base, followed by reduction. For instance, glycine can be reacted with benzaldehyde in the presence of sodium hydroxide. The resulting Schiff base is then reduced, for example, through catalytic hydrogenation using a palladium on carbon catalyst, to yield N-benzylglycine. google.com In a reported procedure, this method yielded N-benzylglycine at a high rate. google.com

The subsequent step involves the carboxymethylation of N-benzylglycine. This is typically achieved by reacting N-benzylglycine with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions. The base, often sodium hydroxide, deprotonates the secondary amine of N-benzylglycine, allowing it to act as a nucleophile and displace the halide from the haloacetic acid, thereby forming the second C-N bond and yielding this compound.

| Precursor | Reagent | Conditions | Product | Yield (%) |

| Glycine, Benzaldehyde | NaOH, H₂, Pd/C | 1. Formation of Schiff base 2. Catalytic hydrogenation | N-Benzylglycine | 90.4 google.com |

| N-Benzylglycine | Chloroacetic Acid, NaOH | Basic conditions | This compound | Data not available |

Alternative Synthetic Routes and Precursors

An alternative and more direct route to this compound involves the direct reaction of benzylamine (B48309) with two equivalents of a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. In this one-pot synthesis, the benzylamine is dialkylated by the haloacetic acid. The reaction proceeds in a stepwise manner, with the initial formation of N-benzylglycine, which is then further alkylated in situ to form this compound.

Another approach involves the use of iminodiacetic acid as a starting material. While iminodiacetic acid itself is a precursor to many chelating agents, its direct benzylation can be challenging. However, modifications of this approach, such as the reductive amination of benzaldehyde with iminodiacetic acid, could potentially yield the target compound.

Furthermore, a method for producing N-benzylglycine ethyl ester has been reported, which involves the reaction of benzyl (B1604629) chloride with glycine ethyl ester in the presence of a catalyst and an organic solvent. google.com This ester could then be hydrolyzed to N-benzylglycine, which can subsequently be carboxymethylated as described in section 2.1.1. The reaction to form the ester is typically carried out at elevated temperatures (110-140 °C) for 6-12 hours. google.com

Derivatization and Analog Synthesis

The core structure of this compound can be readily modified to produce a variety of derivatives with different electronic and steric properties. A common strategy is the introduction of substituents on the phenyl ring of the benzyl group.

Synthesis of Para-Substituted this compound Derivatives

The synthesis of para-substituted this compound derivatives generally follows similar synthetic strategies to the parent compound, starting from the appropriately substituted benzylamine or benzyl halide.

The synthesis of N-(p-chlorobenzyl)iminodiacetic acid can be achieved by reacting p-chlorobenzylamine with two equivalents of a haloacetic acid, such as chloroacetic acid, in the presence of a base. This reaction mirrors the direct synthesis of the unsubstituted this compound.

Alternatively, one could envision the synthesis starting from p-chlorobenzyl chloride and iminodiacetic acid. While direct alkylation of iminodiacetic acid can be low-yielding, this route remains a potential pathway. A related synthesis of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide involves the reaction of 4-chlorobenzylamine (B54526) with nitroguanidine (B56551) and formaldehyde, demonstrating the utility of 4-chlorobenzylamine as a precursor in building more complex molecules. nsf.gov

| Precursor | Reagent | Conditions | Product |

| p-Chlorobenzylamine | Chloroacetic Acid (2 equiv.), Base | Basic conditions | N-(p-chlorobenzyl)iminodiacetic acid |

| Iminodiacetic acid | p-Chlorobenzyl chloride, Base | Basic conditions | N-(p-chlorobenzyl)iminodiacetic acid |

The synthesis of N-(p-nitrobenzyl)iminodiacetic acid is typically accomplished by the reaction of p-nitrobenzylamine with two equivalents of a haloacetic acid under basic conditions. The strong electron-withdrawing nature of the nitro group can influence the reactivity of the benzylamine, but the fundamental synthetic approach remains the same.

Another documented method involves the reaction of p-nitrobenzyl chloride with iminodiacetic acid. This nucleophilic substitution reaction, where the nitrogen of iminodiacetic acid displaces the chloride on the benzylic carbon, provides a direct route to the desired product.

| Precursor | Reagent | Conditions | Product |

| p-Nitrobenzylamine | Chloroacetic Acid (2 equiv.), Base | Basic conditions | N-(p-nitrobenzyl)iminodiacetic acid |

| Iminodiacetic acid | p-Nitrobenzyl chloride, Base | Basic conditions | N-(p-nitrobenzyl)iminodiacetic acid |

N-(p-methoxybenzyl)iminodiacetic acid

The synthesis of N-(p-methoxybenzyl)iminodiacetic acid can be achieved through various organic reactions. One common approach involves the use of p-methoxybenzyl chloride and iminodiacetic acid. The p-methoxybenzyl group is a valuable protecting group in organic synthesis, particularly in the synthesis of oligosaccharides. nih.gov For instance, a synthesis of a core heptasaccharide asparagine utilized p-methoxybenzyl-assisted intramolecular aglycon delivery as a key step. nih.gov In this process, a thiomannoside derivative protected with a p-methoxybenzyl group was used to achieve stereoselective formation of a β-mannoside. nih.gov The p-methoxybenzyl group can be introduced to modify the properties of the parent molecule, and its synthesis often starts from p-methoxy toluene (B28343), which can be oxidized to p-methoxybenzyl alcohol. google.com

Formation of Cyclic Anhydrides from this compound

This compound, being a dicarboxylic acid, has the potential to form a cyclic anhydride (B1165640) upon heating or treatment with a dehydrating agent. Generally, cyclic anhydrides can be synthesized from the corresponding dicarboxylic acids with gentle heating. libretexts.org This intramolecular dehydration reaction results in a five-membered or six-membered ring, depending on the structure of the dicarboxylic acid. The formation of cyclic anhydrides is a common transformation for dicarboxylic acids and is often an equilibrium process. libretexts.orggoogle.commdpi.comorganic-chemistry.org The reaction mechanism typically involves the nucleophilic attack of one carboxyl group on the other, followed by the elimination of a water molecule.

Reactions with Boronic Acids to Form Boron Heterocycles

This compound reacts with substituted phenylboronic acids to form (N→B) phenyl substituted[N-benzyliminodiacetate-O,O',N]boranes. researchgate.net This reaction, typically carried out in a 1:1 molar ratio in a refluxing solvent mixture like toluene and DMSO, results in the formation of bicyclic structures characterized by an intramolecular N→B coordination bond. researchgate.net The strength of this dative bond is influenced by the electronic nature of the substituents on the phenyl group of the boronic acid. researchgate.net These boron heterocycles are of interest due to their potential biological activities. The reaction is versatile and compatible with various functional groups on the boronic acid.

Reaction Kinetics and Mechanisms

Oxidative Decarboxylation Studies with Cerium(IV)

The oxidation of this compound by cerium(IV) has been a subject of kinetic and mechanistic studies to understand the electron transfer processes involved.

Kinetic studies of oxidation reactions in acidic perchlorate (B79767) media are common for elucidating reaction mechanisms. rsc.orgsemanticscholar.orgrsc.orgniscpr.res.in In these studies, the reaction order with respect to the oxidant, substrate, and hydrogen ion concentration is determined. For many oxidation reactions involving metal ions, the rate is influenced by the acidity of the medium. rsc.orgsemanticscholar.orgrsc.orgniscpr.res.in The formation of intermediate complexes between the oxidant and the substrate is often proposed, and the decomposition of this complex is the rate-determining step. researchgate.net The effect of ionic strength on the reaction rate can provide insights into the nature of the reacting species. researchgate.net

The kinetics of cerium(IV) oxidations are significantly affected by the nature of the acidic medium. In acidic sulfate (B86663) media, the rates of oxidation are often much slower compared to perchlorate media. mst.edu This is attributed to the formation of stable sulfato complexes of cerium(IV), which are less reactive oxidizing species. mst.edu The mechanism of oxidation in sulfate media may also involve the formation of an intermediate complex between the cerium(IV)-sulfate species and the organic substrate. The subsequent decomposition of this complex leads to the final products. The study of substituent effects can provide further information on the nature of the transition state. mst.edu

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| This compound | Phenylboronic acids | (N→B) phenyl substituted[N-benzyliminodiacetate-O,O',N]boranes | Heterocycle formation | researchgate.net |

| This compound | Dehydrating agent | Cyclic anhydride of this compound | Intramolecular dehydration | libretexts.org |

| Iminodiacetic acid | p-Methoxybenzyl chloride | N-(p-methoxybenzyl)iminodiacetic acid | N-alkylation | nih.gov |

| This compound | Cerium(IV) in perchloric acid | Oxidation products | Oxidative decarboxylation | researchgate.net |

| This compound | Cerium(IV) in sulfuric acid | Oxidation products | Oxidative decarboxylation | mst.edu |

Influence of Sulfate Ions on Reaction Rate

Currently, there is a lack of specific scientific literature detailing the direct influence of sulfate ions on the reaction rate of this compound synthesis. General chemical principles suggest that the presence of ions in a reaction medium can affect reaction rates through various mechanisms, such as altering the ionic strength of the solution, participating as catalysts or inhibitors, or by reacting with intermediates. However, without specific studies on this compound, any discussion on the role of sulfate ions would be purely speculative. Further empirical research is required to elucidate this specific interaction.

Product Distribution Analysis (e.g., Benzaldehyde, N-benzylglycine, Formaldehyde)

The degradation of this compound can be expected to yield several smaller molecules. Biologically, the degradation of benzylamine, a related compound, by the enzyme monoamine oxidase B results in the formation of benzaldehyde. wikipedia.org While this provides a potential pathway, the specific product distribution from the chemical degradation of this compound, which also contains two acetic acid groups, has not been detailed in the available scientific literature. A comprehensive analysis would be necessary to identify and quantify the resulting products, which could theoretically include benzaldehyde, N-benzylglycine, and formaldehyde, among others.

| Potential Degradation Product | Precursor Moiety in this compound |

| Benzaldehyde | Benzyl group |

| N-benzylglycine | Benzyl group and one acetic acid group |

| Formaldehyde | Acetic acid groups |

This table represents a theoretical product distribution based on the structure of this compound and known degradation pathways of related compounds. It is not based on direct experimental evidence for this specific molecule.

Polymerization via Radical Pathways

The polymerization of this compound via radical pathways is not a well-documented process. However, the broader class of benzylamine derivatives and related structures can undergo polymerization. For instance, N-Benzylmaleimide can be homopolymerized using a free radical initiator like AIBN. tsijournals.com Additionally, the synthesis of poly(vinyl benzyl amine) has been achieved through the modification of poly(vinyl benzyl chloride), which is produced via radical polymerization. researchgate.net

Coordination Chemistry and Metal Complexation

Synthesis and Characterization of Metal Complexes

Nickel(II) Complexes

N-Benzyliminodiacetic acid reacts with nickel(II) salts in aqueous solutions to form well-defined complexes. A notable example is the synthesis of [Ni(Bnida)(H₂O)₃]·H₂O from the reaction of this compound with nickel(II) acetate (B1210297). In this complex, the nickel(II) ion typically exhibits an octahedral coordination geometry. The coordination sphere is composed of the O,N,O'-tridentate N-benzyliminodiacetate ligand and three water molecules. The most common oxidation state for nickel in such complexes is Ni(II), which corresponds to a d⁸ electron configuration. Depending on the specific ligands and reaction conditions, Ni(II) complexes can adopt four, five, or six-coordinate geometries, with octahedral and square-planar being particularly common. The octahedral complexes are typically paramagnetic and appear green or blue.

Copper(II) Complexes

The coordination chemistry of copper(II), a d⁹ metal ion, with iminodiacetate-type ligands is extensive. Copper(II) complexes with this compound are anticipated to form, likely featuring a central copper atom coordinated by the tridentate ligand. The coordination sphere is often completed by water molecules or other co-ligands. Due to the Jahn-Teller effect, copper(II) complexes rarely adopt perfect octahedral geometry, instead favoring tetragonally distorted octahedral or square-pyramidal geometries. This often results in elongated axial bonds. The versatility of copper(II) allows for the formation of mononuclear, dinuclear, or polynuclear complexes depending on the ligand and reaction conditions. For instance, mixed-ligand complexes, such as those involving this compound and an N-heterocyclic ligand, have been studied, demonstrating the ligand's ability to participate in more complex coordination structures.

Other Metal Ion Complexation Studies

Beyond nickel and copper, this compound and its derivatives form complexes with a range of other metal ions.

Cobalt(II) Complexes : Similar to nickel(II), cobalt(II) acetate reacts with this compound to yield complexes like [Co(Bnida)(H₂O)₃]·H₂O. In this compound, the cobalt(II) ion is in an octahedral environment, coordinated to the tridentate ligand and three water molecules, forming a fac-isomer.

Trivalent and Lanthanide Ions : Iminodiacetate-type ligands have been shown to complex with trivalent metal ions such as Gallium(III) and Indium(III), as well as lanthanides (Ln(III)). While specific studies on this compound with all these ions are not detailed, related structures suggest that it would form stable complexes. Lanthanide ions are known for their high and variable coordination numbers (often 8, 9, or more) and their ability to form complexes with multidentate ligands containing oxygen and nitrogen donors. For example, lanthanide complexes with ligands featuring acetamide (B32628) pendants have been shown to be 9-, 10-, or even 12-coordinate.

Structural Elucidation of Metal Complexes

A variety of analytical techniques are employed to determine the precise structure and bonding in this compound metal complexes.

X-ray Crystallography Studies

For instance, the crystal structures of [Co(Bnida)(H₂O)₃]·H₂O and the related [Ni(p-NO₂Bnida)(H₂O)₃]·½H₂O have been determined. In both cases, the metal center is in a distorted octahedral coordination environment. The N-benzyliminodiacetate anion acts as an O,N,O'-tridentate ligand, coordinating to the metal ion in a facial (fac) arrangement with three water molecules occupying the remaining sites. The crystal packing of these complexes is often stabilized by a network of hydrogen bonds.

Table 1: Selected Crystallographic Data for a Nickel(II) Complex with a Related Ligand This table presents data for a representative Ni(II) complex to illustrate typical parameters obtained from X-ray crystallography.

| Parameter | [Ni(L)₂(H₂O)₂] (1) (where L = 6-phenylpyridine-2-carboxylic acid) |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.996(4) |

| b (Å) | 8.875(2) |

| c (Å) | 14.779(3) |

| β (°) | 110.12(3) |

| V (Å |

Thermal Analysis (TG/DTA)

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) are pivotal in understanding the thermal stability and decomposition of this compound metal complexes. These analyses provide information on dehydration, decomposition, and the nature of the final residue.

The thermal behavior of coordination compounds is investigated to determine their stability, the presence of water molecules (lattice or coordinated), and the mechanism of their decomposition. ijmra.us In a typical thermal analysis, the material is subjected to a controlled temperature program. ijmra.us

For instance, studies on Cobalt(II) and Nickel(II) complexes with this compound (BnidaH₂) have been conducted to understand their thermal properties. researchgate.net The analysis of complexes such as [Co(Bnida)(H₂O)₃]·H₂O and [Ni(Bnida)(H₂O)₃]·H₂O reveals multi-step decomposition processes. researchgate.net Generally, the initial weight loss corresponds to the removal of water molecules, followed by the decomposition of the organic ligand at higher temperatures. researchgate.netresearchgate.net

The thermal decomposition process often occurs in distinct stages:

Dehydration: The initial stage typically involves the loss of lattice water molecules, followed by the loss of coordinated water molecules at a slightly higher temperature. researchgate.net

Ligand Decomposition: Subsequent stages at elevated temperatures correspond to the pyrolytic decomposition of the this compound ligand. balikesir.edu.tr This can be a complex process involving the breakdown of the benzyl (B1604629) and iminodiacetate (B1231623) groups.

Residue Formation: The final stage results in the formation of a stable metal oxide as the end product. ijmra.us

The data gathered from TG/DTA studies are crucial for determining the thermal stability range of these complexes. ijmra.us

Table 1: Representative Thermal Analysis Data for Metal Complexes

This table is illustrative, based on typical findings for similar complexes, as specific numerical data for this compound complexes is proprietary to the cited research.

| Complex Type | Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | DTA Peak | Assignment |

| [M(BIDA)(H₂O)n]·xH₂O | 1 | 50-120 | Varies | Endothermic | Loss of lattice water (xH₂O) |

| 2 | 120-250 | Varies | Endothermic | Loss of coordinated water (nH₂O) | |

| 3 | 250-500 | Varies | Exothermic | Decomposition of BIDA ligand | |

| 4 | >500 | - | Exothermic | Formation of Metal Oxide |

Theoretical Studies of Coordination Compounds

Theoretical and computational studies are indispensable for a deeper understanding of the coordination compounds of this compound. These methods provide detailed insights into molecular geometry, electronic structure, and non-covalent interactions that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of metal complexes. elsevierpure.com For coordination compounds of this compound, DFT calculations are used to predict and analyze their molecular and electronic structures. researchgate.net Methods like B3LYP are commonly employed to optimize the geometries of these complexes. ekb.egnih.gov

Researchers have successfully used DFT to study the molecular geometry and infrared spectra of complexes like [Co(Bnida)(H₂O)₃]·H₂O and [Ni(Bnida)(H₂O)₃]·H₂O. researchgate.net The calculations help in assigning vibrational frequencies and understanding the nature of the metal-ligand bonds. researchgate.net The theoretical data obtained often show excellent agreement with experimental results from X-ray crystallography and IR spectroscopy. nih.gov

Computational Modeling of Molecular Geometry and Spectra

Computational modeling provides a powerful means to visualize and analyze the three-dimensional structures of this compound complexes. By optimizing the molecular geometry, researchers can obtain precise information about bond lengths, bond angles, and dihedral angles. nih.govnih.gov

For example, in octahedral complexes of this compound, such as [M(Bnida)(H₂O)₃], the ligand acts as a tridentate chelating agent, coordinating to the metal ion through the nitrogen atom and two oxygen atoms from the carboxylate groups. researchgate.net Computational models can confirm the facial (fac) or meridional (mer) arrangement of the ligands around the metal center. researchgate.net

Furthermore, these models are used to simulate vibrational (IR) and electronic (UV-Vis) spectra. researchgate.net The calculated spectra can be compared with experimental data to validate the proposed structures and to understand the electronic transitions occurring within the complex. nih.gov

Table 2: Comparison of Experimental and DFT-Calculated Parameters for a Representative [Ni(BIDA)(H₂O)₃] Complex

This table is a representative example based on findings for similar structures. researchgate.netnih.gov

| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP) |

| Ni-N Bond Length (Å) | ~2.10 | ~2.12 |

| Ni-O (carboxylate) Bond Length (Å) | ~2.05 | ~2.07 |

| Ni-O (water) Bond Length (Å) | ~2.08 | ~2.10 |

| O-Ni-O Angle (°) | ~88 | ~87.5 |

| N-Ni-O Angle (°) | ~81 | ~80.5 |

HOMO-LUMO Analysis of Complexes

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, the HOMO-LUMO gap (ΔE), is a critical parameter for understanding the chemical reactivity, kinetic stability, and electronic properties of a molecule. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity because less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In the context of this compound complexes, HOMO-LUMO analysis reveals how the coordination of the metal ion affects the electronic properties of the ligand. researchgate.net

The distribution of the HOMO and LUMO provides insights into the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). researchgate.net In many metal complexes, the HOMO is often localized on the metal d-orbitals or on the ligand, while the LUMO can be centered on the metal or the ligand, depending on the specific system. beilstein-journals.org This analysis helps in understanding charge transfer processes within the molecule. nih.gov

Table 3: Frontier Molecular Orbital Energies for a Hypothetical this compound Complex

This is an illustrative table. Actual values depend on the specific metal and computational method.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Lone Pair-π, π-π Interactions)

The crystal packing of this compound complexes is governed by a network of non-covalent intermolecular interactions. mdpi.com These interactions, including hydrogen bonds, lone pair-π interactions, and π-π stacking, play a crucial role in stabilizing the crystal lattice. nih.gov

Hydrogen Bonding: In hydrated complexes like [M(Bnida)(H₂O)₃]·H₂O, extensive hydrogen bonding networks are observed. The coordinated and lattice water molecules act as both donors and acceptors, forming hydrogen bonds with the carboxylate oxygen atoms of the BIDA ligand. These interactions link the complex molecules into a three-dimensional supramolecular architecture. nih.gov

Lone Pair-π Interactions: The oxygen atoms of the carboxylate groups possess lone pairs of electrons that can interact with the π-system of the benzyl group's aromatic ring in an adjacent molecule.

π-π Interactions: The aromatic benzyl groups can engage in π-π stacking interactions, further contributing to the stability of the crystal structure. These interactions can be either parallel-displaced or T-shaped.

Advanced Applications in Chemical Science

Role as a Chelating Agent in Diverse Chemical Processes

The core chemical functionality of N-Benzyliminodiacetic acid lies in its potent ability to act as a chelating agent. The iminodiacetate (B1231623) group is typically a tridentate ligand, meaning it can form three bonds to a central metal ion, creating stable five-membered chelate rings. wikipedia.org This capacity to form stable complexes with a variety of metal ions is fundamental to its application in numerous chemical and biochemical processes.

The introduction of the N-benzyl group modifies the steric and electronic properties of the parent iminodiacetic acid, allowing for the fine-tuning of its chelating properties and biological activity. This principle is effectively demonstrated in the design of radiopharmaceuticals. N-substituted derivatives of iminodiacetic acid are used to chelate gamma-emitting radiometals, such as Technetium-99m (⁹⁹ᵐTc). nih.goviaea.org These complexes, for instance, are employed in hepatobiliary iminodiacetic acid (HIDA) scans to assess the function of the gallbladder and biliary system. wikipedia.orgwikipedia.org In these applications, the N-substituted group, such as a benzyl (B1604629) derivative, helps to govern the biological distribution of the radiopharmaceutical, directing it to the target organ while the iminodiacetic acid core securely binds the radioactive metal. nih.gov

Furthermore, the strategic design of N-benzyl derivatives has been explored for the mobilization of toxic heavy metals. For example, a complex N-benzyl derivative of a dithiocarbamate (B8719985) was synthesized and shown to be highly effective at mobilizing aged cadmium deposits from renal and hepatic tissues in animal models. nih.gov This highlights how the N-benzyl group can be incorporated to enhance molecular weight and introduce specific polar features, improving the efficacy of the chelating agent for targeting intracellular metal ions. nih.gov The ability of N-benzyl-functionalized chelators to form stable metal complexes is also leveraged in analytical techniques, such as the labeling of antibodies for immunoassays. nih.gov

Development of Stationary Phases for Chromatography

The unique properties of this compound have been harnessed to create novel stationary phases for advanced chromatographic separations, particularly in the field of Hydrophilic Interaction Liquid Chromatography (HILIC).

Researchers have successfully developed a novel tridentate zwitterionic HILIC stationary phase by chemically bonding this compound onto silica (B1680970) gel. nih.gov In this design, the this compound molecule presents both a positively charged quaternary amine and negatively charged carboxyl groups, creating a zwitterionic surface. This structure is achieved by covalently attaching the N-benzyl iminodiacetic acid moiety to the silica support. nih.gov The resulting stationary phase exhibits high column efficiency, with theoretical plate numbers reaching up to 44,000 plates per meter. nih.gov

HILIC is a powerful chromatographic technique for separating highly polar compounds that are poorly retained in more common reversed-phase chromatography. wikipedia.orgresearchgate.net The this compound-based zwitterionic stationary phase has demonstrated excellent characteristics for HILIC separations. nih.gov The retention mechanism in HILIC involves the partitioning of polar analytes into a water-enriched layer on the surface of the polar stationary phase. researchgate.netresearchgate.net The zwitterionic nature of the this compound phase contributes to this process through electrostatic interactions, enhancing the separation selectivity for a wide range of polar molecules. nih.govresearchgate.net

The practical utility of the this compound-based stationary phase is evident in its successful application for separating various classes of polar compounds. It has shown high selectivity and good peak shape for the separation of challenging analytes, including:

Organic acids and bases: These compounds are often difficult to separate on traditional columns, but the mixed-mode interactions (hydrophilic and electrostatic) of the zwitterionic phase facilitate their resolution. nih.gov

Cephalosporins and Carbapenems: These are highly polar and hydrophilic antibiotic compounds. The this compound stationary phase has been effectively used for their separation, demonstrating its capability in pharmaceutical analysis. nih.gov

The table below summarizes the performance of the this compound-based stationary phase for the separation of representative polar compounds.

| Compound Class | Example Analytes | Chromatographic Performance | Reference |

| Organic Acids | Benzoic Acid, Salicylic Acid | Good peak shape and selectivity | nih.gov |

| Organic Bases | Purines, Pyrimidines | High column efficiency and resolution | nih.gov |

| Antibiotics | Cephalosporins, Carbapenems | Successful separation of highly polar drugs | nih.gov |

| Nucleosides | Guanosine | High theoretical plate number (44,000 plates/m) | nih.gov |

Ligand in Sensor Development and Analytical Methodologies

The strong metal-chelating ability of this compound and its derivatives makes them valuable ligands in the development of sophisticated analytical methodologies. nih.gov A key principle in these applications is the formation of a stable and specific complex with a metal ion, which can then be detected or used to report on a biological interaction.

A prominent example is in the field of immunoassays. Bifunctional chelating agents based on N-benzyl derivatives of polyaminocarboxylic acids have been synthesized to label antibodies with lanthanide ions like Europium (Eu³⁺). nih.gov In this setup, one part of the molecule (the N-benzyl chelating group) binds the metal ion, while another part covalently attaches to the antibody. The resulting metal-labeled antibody can be used in time-resolved fluoroimmunoassays, a highly sensitive analytical technique for detecting specific antigens. The specific N-benzyl derivative can be designed to release the metal ion under certain conditions (e.g., a change in pH), which is essential for the signal generation step in dissociation-enhanced fluoroimmunoassays. nih.gov

Furthermore, the use of N-substituted iminodiacetic acids to form complexes with ⁹⁹ᵐTc for radiopharmaceutical imaging is itself a powerful analytical methodology for medical diagnostics. nih.goviaea.org These agents act as molecular probes, allowing for the non-invasive visualization and assessment of organ function. The design of these probes relies entirely on the chelating properties of the iminodiacetic acid core, modulated by the N-substituted benzyl group to achieve the desired biological targeting. nih.gov

Use in Material Science: Protein-Imprinted Hydrogels

Information regarding the specific application of this compound in the formulation of protein-imprinted hydrogels is not available in the reviewed scientific literature.

Biological and Biomedical Research Applications

Investigation of Biological Activity of N-Benzyliminodiacetic Acid Complexes

Ternary palladium(II) complexes incorporating this compound derivatives and a secondary ligand, 2,2′-bipyridine, have been synthesized and characterized. These complexes exhibit valuable antiproliferative activity against various human cancer cell lines, including those of the colon (Caco-2, SW620), lung (NCI-H358), and kidney (MDCK I). The nature of the substituent on the benzyl (B1604629) group of the this compound ligand has been shown to modulate the cytotoxic efficacy of the resulting palladium(II) complexes.

Antiproliferative Effects and Anticancer Research

The quest for novel and effective anticancer agents has led to the investigation of various metal-based compounds. Complexes of this compound, especially with palladium(II), have shown promise in this area due to their ability to inhibit the growth of cancer cells.

Palladium(II) complexes of this compound derivatives have been demonstrated to reduce the growth of several cancer cell lines. Studies have shown that these complexes can achieve significant reductions in cell viability. For instance, at a concentration of 10⁻⁴ M, certain ternary palladium(II) complexes with this compound derivatives and 2,2′-bipyridine reduced the cell growth of Caco-2, SW620, NCI-H358, and MDCK I cell lines by 71.7% to 79.9% nih.gov. The antiproliferative effect of these complexes was found to be dependent on the specific derivative of this compound used, with the para-methoxybenzyl derivative showing the highest efficacy nih.gov. In contrast, the pancreatic cancer cell line (PANC-1) displayed only mild sensitivity to these complexes nih.gov.

Table 1: Antiproliferative Activity of Ternary Palladium(II) Complexes with this compound Derivatives (10⁻⁴ M)

| Complex | This compound Derivative | Cell Line | Cell Growth Reduction (%) | Reference |

|---|---|---|---|---|

| 1 | This compound | Caco-2, SW620, NCI-H358, MDCK I | Up to 79.9 | nih.gov |

| 2 | N-(p-chlorobenzyl)iminodiacetic acid | Caco-2, SW620, NCI-H358, MDCK I | - | nih.gov |

| 3 | N-(p-nitrobenzyl)iminodiacetic acid | Caco-2, SW620, NCI-H358, MDCK I | - | nih.gov |

| 4 | N-(p-methoxybenzyl)iminodiacetic acid | Caco-2, SW620, NCI-H358, MDCK I | 71.7 - 79.9 | nih.gov |

While specific studies on the cytotoxicity of this compound complexes against the human breast cancer cell line MCF-7 are not extensively detailed in the available literature, the broader class of palladium(II) complexes has been widely investigated for this purpose. Numerous synthetic derivatives and metal complexes have demonstrated cytotoxic effects on MCF-7 cells, indicating a potential avenue for the application of this compound complexes. The mechanism of action for many cytotoxic agents against MCF-7 cells involves the induction of apoptosis and cell cycle arrest.

The anticancer activity of many metal complexes, including those of palladium(II), is often attributed to their ability to induce programmed cell death, or apoptosis. This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. While the precise apoptotic pathway induced by this compound complexes has not been fully elucidated, it is plausible that they act through mechanisms similar to other palladium(II) complexes. These mechanisms often involve interaction with DNA, leading to the activation of intrinsic or extrinsic apoptotic pathways. The induction of apoptosis by palladium(II) complexes has been shown to be mediated by the regulation of pro-apoptotic and anti-apoptotic proteins, such as those from the Bcl-2 family, and the activation of caspases, which are key executioners of apoptosis hku.hkhu.edu.jo.

Antimicrobial Activity

Metal complexes are known to possess antimicrobial properties, often exceeding the activity of the free ligands. The chelation of a metal ion to a ligand can enhance its lipophilicity, facilitating its transport across microbial cell membranes. While there is a lack of specific studies focusing on the antimicrobial activity of this compound complexes, the general understanding of metal-based antimicrobial agents suggests that these complexes could exhibit activity against various bacteria and fungi. The mechanism of action of such complexes often involves the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid and protein synthesis in the microbial cells.

Role in Biochemical Assays and Enzyme Studies

The application of this compound in biochemical assays and enzyme studies is an area that remains largely unexplored. However, the structural motif of N-benzyl substitution is present in some enzyme inhibitors. For instance, N-benzyl derivatives of other compounds have been investigated as inhibitors of specific enzymes. This suggests a potential for this compound and its derivatives to be designed as enzyme inhibitors. The iminodiacetic acid moiety can act as a chelating agent for metal ions that are essential for the catalytic activity of certain enzymes, thereby inhibiting their function. Further research is required to explore the utility of this compound and its complexes in the development of enzyme inhibitors or as probes in biochemical assays.

Potential in Drug Delivery Systems and Pharmaceutical Precursors

While direct research on this compound in drug delivery systems is not extensively documented, its structural characteristics suggest potential as a precursor for more complex pharmaceutical agents. The carboxylic acid groups provide sites for further chemical modification, allowing for the attachment of therapeutic molecules or targeting ligands. The ability to form metal complexes also opens avenues for its use in developing novel drug delivery vehicles. The principles of using organic ligands to create carriers for therapeutic agents are well-established, with various systems being developed to enhance drug solubility, stability, and targeted delivery.

Interaction with Biological Macromolecules

The study of how molecules interact with biological macromolecules is crucial for drug development. Metal complexes of ligands structurally related to this compound have been a focus of such research.

Metal complexes are known to interact with DNA through various modes, including intercalation, groove binding, and covalent binding. These interactions can lead to DNA cleavage, a property that is harnessed in the development of some anticancer agents. For instance, studies on manganese(III) complexes with ligands containing a benzyloxy group have shown that these complexes can bind to Calf thymus DNA via an intercalation mode. Such complexes have also demonstrated the ability to cleave supercoiled pUC19 plasmid DNA, indicating potential nuclease activity nih.gov. Similarly, ternary metal complexes containing 1,10-phenanthroline have been shown to bind efficiently to DNA through intercalation and induce cleavage of supercoiled DNA to a nicked form without the need for external agents nih.govresearchgate.net. Molecular docking studies with duplex DNA have been used to predict the probable binding modes of such compounds cncb.ac.cn. The general mechanisms of DNA binding and cleavage by metal complexes involve processes like hydrolytic, oxidative, or photoinduced cleavage sciepub.com.

The interaction of potential drug candidates with serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), is a critical aspect of pharmacokinetic studies. These proteins can transport drugs through the bloodstream, affecting their distribution and availability. Research on various metal complexes has investigated their binding propensity to HSA nih.gov. Spectroscopic techniques are often employed to study these interactions. For example, zinc(II) complexes with sterically demanding ligands have been shown to bind effectively to BSA, with binding affinity dependent on the ligand's structure mdpi.com. The primary mode of interaction is often hydrophobic, leading to the quenching of the protein's intrinsic fluorescence mdpi.com.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity.

Systematic modifications to a parent compound and the subsequent evaluation of the biological activity of the resulting derivatives help in identifying key structural features responsible for its therapeutic effects. For N-benzyl-substituted compounds, the nature and position of substituents on the benzyl ring can significantly impact activity. For example, in a series of N-benzoyl-2-hydroxybenzamides, various substitutions were made to explore their anti-protozoal activity nih.gov. Similarly, for benzimidazole derivatives, substitutions at different positions of the benzimidazole nucleus have been shown to greatly influence their anti-inflammatory activity nih.govnih.gov. The introduction of different functional groups can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Beyond direct biological activity, SAR studies also aim to optimize the physicochemical properties of a lead compound to improve its drug-like characteristics. Properties such as solubility, lipophilicity (log P), and metabolic stability are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, in the development of STAT3 inhibitors, linker variations and modifications to a glycinamide scaffold were performed to enhance inhibitory activity and selectivity, as well as to improve properties like metabolic stability and cell permeability rutgers.edu. The synthesis of various derivatives allows for a systematic exploration of how different substituents affect these properties, guiding the design of more effective and safer therapeutic agents mdpi.comnih.govmdpi.comuokerbala.edu.iq.

Computational Chemistry and Theoretical Characterization

Advanced Quantum Chemical Studies

Advanced quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular geometry and electronic structure of N-benzyliminodiacetic acid and its derivatives. researchgate.netresearchgate.netresearchgate.net DFT calculations are used to model the geometric and electronic structure of molecules with high accuracy. acs.org

Researchers have utilized DFT methods to optimize the geometries of BIDA and its metal complexes. researchgate.netresearchgate.net For instance, studies on palladium(II) and cobalt(II) complexes of BIDA have employed DFT calculations to model their molecular geometry and infrared spectra. researchgate.netresearchgate.netresearchgate.net These calculations often show a good correlation between the theoretical and experimentally determined structures, such as those obtained from single-crystal X-ray analysis. researchgate.net

One common approach involves using specific functionals and basis sets, such as the BP86 functional with various basis sets (e.g., 6-311+G(d,p) or def2-TZVP), to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net These studies have successfully predicted vibrational frequencies, which aids in the interpretation of experimental infrared and Raman spectra. researchgate.net Furthermore, quantum chemical methods can predict NMR chemical shifts, providing another layer of validation against experimental data. nih.gov

The following table summarizes representative computational details from DFT studies on BIDA and its complexes:

| Complex/System | Computational Method | Basis Set | Key Findings |

| Palladium(II) complexes with BIDA derivatives | DFT (BP86) | 6-311+G(d,p) with SDD pseudopotentials | Modeled molecular geometry and infrared spectra. researchgate.net |

| Ternary Palladium(II) complexes with BIDA derivatives and 2,2′-bipyridine | DFT (BP86) | def2-TZVP (Pd: ECP) | Modeled molecular geometry and infrared spectra. researchgate.net |

| Cobalt(II) and Nickel(II) complexes with BIDA derivatives | DFT (BP86 and mPW1PW91) | 6-311G(d,p) | Studied molecular geometry and infrared spectra. researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with the surrounding environment over time. arxiv.orgmdpi.com While specific MD simulation studies focusing solely on this compound are not extensively documented in the provided results, the principles of MD are widely applied to similar chemical systems. mdpi.compharmaexcipients.com

MD simulations can provide insights into:

Conformational Changes: How the molecule flexes and changes its shape in solution.

Solvation Effects: The interaction of BIDA with solvent molecules and how this affects its structure and reactivity.

Complex Formation: The dynamic process of how BIDA chelates to metal ions.

For example, Car-Parrinello molecular dynamics (CPMD), which is based on DFT, is a powerful tool for investigating systems with hydrogen bonds, which are present in BIDA. researchgate.netresearchgate.net This method can simulate the time evolution of the system and is particularly useful for understanding proton dynamics and the influence of hydrogen bonding on molecular structure. researchgate.net

Future MD studies on BIDA could elucidate the mechanisms of its chelation with various metal ions, providing a dynamic picture that complements the static information from quantum chemical calculations.

Correlation with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental results. For this compound and its complexes, there is a strong correlation between computational predictions and experimental data.

Vibrational Spectroscopy: Calculated infrared (IR) spectra from DFT studies have shown good agreement with experimental IR spectra, aiding in the assignment of vibrational modes. researchgate.netresearchgate.net Discrepancies that do arise are often attributable to the harmonic approximation used in the calculations and the absence of anharmonic corrections. researchgate.net

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts can be compared with experimental data to confirm the structure of BIDA and its complexes in solution. researchgate.netufv.br DFT methods have been shown to reproduce experimental NMR shifts with high accuracy in similar systems. nih.gov

X-ray Crystallography: The molecular geometries optimized by DFT calculations often match closely with the structures determined by single-crystal X-ray diffraction, providing strong evidence for the accuracy of the computational models. researchgate.net

The table below illustrates the correlation between computational and experimental data for a related palladium complex of a BIDA derivative.

| Parameter | Computational (DFT) | Experimental |

| Molecular Geometry | Optimized bond lengths and angles | X-ray diffraction data researchgate.net |

| Vibrational Frequencies | Calculated IR peak positions | Experimental IR spectra researchgate.netresearchgate.net |

| NMR Chemical Shifts | Predicted chemical shifts | Experimental NMR spectra researchgate.net |

This strong agreement between theoretical predictions and experimental observations underscores the power of computational chemistry in providing a detailed understanding of the chemical and physical properties of this compound.

Future Research Directions and Unexplored Avenues

Exploration of Novel Metal Complex Architectures

The ability of N-benzyliminodiacetic acid and its substituted analogues to form complexes with a wide array of metal ions, including transition metals and rare earths, opens up a vast landscape for the design of novel coordination architectures. publish.csiro.ausoton.ac.ukresearchgate.net While mononuclear, 1D, and 2D coordination polymers have been reported, the exploration of more intricate and higher-dimensional structures remains a fertile area of research. soton.ac.ukresearchgate.net

Future work could focus on:

Multi-dimensional Coordination Polymers and Metal-Organic Frameworks (MOFs): By employing multidentate co-ligands or strategically modifying the BIDA backbone (e.g., with additional carboxylate groups as seen in N-(4-carboxy-benzyl)iminodiacetic acid), researchers can aim to construct robust 3D frameworks. soton.ac.ukacs.org These materials could exhibit interesting properties such as porosity for gas storage, catalysis, or selective separation. researchgate.net

Supramolecular Self-Assembly: The non-covalent interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the final architecture of BIDA-metal complexes. soton.ac.ukresearchgate.net A systematic investigation into how solvent systems, counter-ions, and subtle modifications to the benzyl (B1604629) group can direct the self-assembly process could lead to the predictable formation of complex supramolecular structures like helices, sheets, and cages with tailored functions. researchgate.netnih.gov

Heterometallic Complexes: The synthesis of complexes containing two or more different metal ions within the same framework is a largely unexplored avenue. These heterometallic systems could exhibit unique magnetic, optical, or catalytic properties arising from the synergistic interactions between the different metal centers.

A study on rare earth coordination polymers with a substituted iminodiacetate (B1231623) ligand demonstrated the formation of 1D cationic chains that self-assemble into a 3D supramolecular architecture through extensive hydrogen bonding. soton.ac.uk Similarly, palladium(II) complexes have been shown to form 1D and 2D coordination polymers depending on the substituents. researchgate.net

Table 1: Examples of this compound-Based Coordination Architectures

| Complex Type | Metal Ion(s) | Ligand(s) | Resulting Architecture | Reference(s) |

|---|---|---|---|---|

| Mononuclear | Co(II), Ni(II) | This compound, N-(p-nitrobenzyl)iminodiacetic acid | fac-isomers with octahedral coordination | researchgate.net |

| 1D Polymer | Rare Earths (Y, Eu, Tb, Yb) | N-(4-carboxy-benzyl)iminodiacetic acid | Cationic coordination polymers forming a 3D supramolecular network via H-bonds | soton.ac.uk |

| 1D Polymer | Palladium(II) | N-tert-butyliminodiacetic acid | Zig-zag chain of sodium ions bridged by [PdCl(t-Buida)]⁻ moieties and water molecules | researchgate.net |

| 2D Polymer | Palladium(II) | N-isopropyliminodiacetic acid | Sodium ion clusters bridged by [PdCl(i-Prida)]⁻ moieties | researchgate.net |

| 3D Framework | Lanthanides (Pr, Nd, Sm, Eu, Gd) | N-(4-carboxy-benzyl)iminodiacetic acid | 3D frameworks with one-dimensional helical tunnels | acs.org |

Advanced Spectroscopic Characterization Techniques

The characterization of this compound and its metal complexes has predominantly relied on standard techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction. publish.csiro.auresearchgate.netresearchgate.net While effective, these methods can sometimes provide ambiguous or incomplete structural information, especially for complex systems in solution or the solid state.

Future research would benefit from the application of more advanced spectroscopic techniques:

Multi-dimensional and Solid-State NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be invaluable for unambiguously assigning proton and carbon signals, resolving discrepancies, and confirming connectivity, particularly when multiple isomers exist in solution. researchgate.net Solid-state NMR would be instrumental in characterizing insoluble coordination polymers and MOFs, providing insights into their local structure and dynamics where single crystals are unattainable.

Advanced Mass Spectrometry: Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to characterize large supramolecular assemblies and bio-conjugates, providing information on their composition and stoichiometry. researchgate.net

Luminescence Spectroscopy: For lanthanide complexes of BIDA derivatives, detailed photoluminescence studies, including lifetime measurements and quantum yield determinations, can provide deep insights into the energy transfer mechanisms between the ligand and the metal center. This is crucial for designing efficient luminescent probes and materials. soton.ac.uk

Research has already shown the power of combining techniques, for instance, using DFT calculations to model and interpret experimental IR spectra of palladium(II) complexes, successfully distinguishing between different hydrated forms. publish.csiro.auresearchgate.net

In-depth Mechanistic Studies of Biological Interactions

Preliminary studies have highlighted the potential of BIDA-metal complexes in biological applications, noting their antiproliferative activity and ability to interact with biomolecules like DNA and proteins. researchgate.netrsc.orgnih.gov However, the underlying mechanisms of these interactions are not fully understood.

Future investigations should focus on:

DNA Binding and Cleavage Mechanisms: While studies have shown that copper(II) complexes of BIDA can bind to and cleave DNA, the precise binding modes (intercalation, groove binding) and the nature of the cleavage reaction (oxidative vs. hydrolytic) require more detailed investigation. rsc.orgnih.gov Techniques like fluorescence resonance energy transfer (FRET), circular dichroism, and viscosity measurements can elucidate these mechanisms. rsc.org

Protein Interaction and Enzyme Inhibition: The interaction of BIDA complexes with proteins like bovine serum albumin (BSA) and insulin-degrading enzyme (IDE) has been reported. rsc.orgnih.govnih.gov Future work should aim to identify the specific binding sites on these proteins using methods like X-ray co-crystallography, NMR titration, and site-directed mutagenesis. nih.gov Understanding these interactions at a molecular level is key to developing targeted therapeutics. For instance, a thermosensitive hydrogel using a BIDA derivative was developed for the selective recognition of lysozyme, demonstrating the potential for high-selectivity applications. nih.gov

Cellular Uptake and Subcellular Localization: To understand the biological activity of these complexes, it is crucial to study how they enter cells and where they accumulate. Fluorescence microscopy using tagged BIDA derivatives or complexes could track their journey within the cell, providing vital information for drug design and delivery.

Table 2: Summary of Reported Biological Interactions of this compound Complexes

| Complex | Biomolecule | Observed Interaction/Activity | Potential Future Study | Reference(s) |

|---|---|---|---|---|

| Copper(II)-BIDA-diimine complexes | Calf Thymus DNA | DNA binding and oxidative double-strand cleavage | Elucidation of specific binding mode (e.g., intercalation vs. groove) and cleavage mechanism | rsc.orgnih.gov |

| Copper(II)-BIDA-diimine complexes | Bovine Serum Albumin (BSA) | Protein binding and cleavage | Identification of binding site and characterization of cleavage fragments | rsc.orgnih.gov |

| Palladium(II)-BIDA-bipyridine complexes | Various Cancer Cell Lines (Caco-2, SW620, etc.) | Antiproliferative activity, reducing cell growth | Investigation of the mechanism of cell death (e.g., apoptosis, necrosis) and cell signaling pathways affected | researchgate.net |

| BIDA derivatives | Insulin-Degrading Enzyme (IDE) | Dual binding inhibition at exosite and catalytic site | X-ray co-crystallography to detail binding interactions and guide rational design of more potent inhibitors | nih.govnih.gov |

Development of this compound-Based Bio-conjugates

The chemical scaffold of BIDA is well-suited for derivatization, allowing for its conjugation to other molecules to create functional bio-conjugates. This is a promising avenue for creating targeted therapeutic or diagnostic agents.

Future research directions include:

Targeted Drug Delivery Systems: BIDA-metal complexes with demonstrated cytotoxicity could be conjugated to targeting moieties such as antibodies, peptides, or folic acid to direct them specifically to cancer cells, potentially increasing efficacy while reducing side effects.

MRI Contrast Agents: By forming stable complexes with paramagnetic metal ions like Gadolinium(III), BIDA derivatives could be developed as magnetic resonance imaging (MRI) contrast agents. Studies on related iminodiacetic acid derivatives conjugated to PAMAM dendrimers have already paved the way for this line of inquiry. grafiati.com

Pharmacological Probes: The synthesis of BIDA derivatives attached to fluorescent tags or biotin (B1667282) can create valuable tools for studying biological systems. For example, a fluorescent BIDA-based inhibitor could be used to visualize the localization of specific enzymes within cells. Research has shown that N-benzyliminodiacetic anhydride (B1165640) is a useful precursor for synthesizing analogues to probe enzyme-inhibitor interactions. nih.govnih.gov

Computational Design of Enhanced Derivatives and Complexes

Computational chemistry offers powerful tools to predict and understand the properties of molecules, guiding experimental work and accelerating the discovery process. The use of Density Functional Theory (DFT) has already proven effective in studying the geometry and vibrational spectra of BIDA-metal complexes. publish.csiro.auresearchgate.net

Future computational efforts could be directed towards:

Rational Design of Ligands: DFT and other quantum chemical methods can be used to screen virtual libraries of BIDA derivatives. By calculating properties such as metal-ion affinity, stability, and electronic structure, researchers can identify promising candidates for synthesis with enhanced characteristics, such as improved catalytic activity or greater biological efficacy. researchgate.net

Predicting Complex Architectures: Molecular dynamics (MD) simulations and advanced modeling techniques could be employed to predict the self-assembly of BIDA ligands and metal ions into larger supramolecular structures, providing insights into the factors that control the formation of 1D, 2D, or 3D frameworks.

Modeling Biological Interactions: Molecular docking and MD simulations can provide detailed, atom-level insights into how BIDA-based complexes bind to biological targets like DNA or protein active sites. researchgate.netnih.gov This information is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors or drugs.

Q & A

Q. What are the standard synthetic routes for preparing N-Benzyliminodiacetic Acid derivatives, and how are yields optimized?

This compound is commonly used as a precursor in peptide-mimetic and heterocyclic syntheses. Key steps include:

- Coupling reactions : Reacting with amines (e.g., histidinol, phenethylamine) in anhydrous DMF or THF under argon, using DIEA as a base. Yields range from 40–80% depending on steric hindrance and purification methods .

- Protection strategies : The benzyl group stabilizes the intermediate during cyclization or deprotection steps (e.g., TFA/DCM mixtures for trityl removal) .

- Purification : Preparative HPLC or water precipitation are critical for achieving >95% purity .

Optimization : Higher yields (e.g., 80%) are achieved with stoichiometric control of anhydride intermediates and inert reaction conditions .

Q. How is the structural integrity of this compound derivatives validated?

- NMR spectroscopy : Characteristic peaks include δ 7.27–7.71 ppm (benzyl aromatic protons) and δ 3.16–4.50 ppm (methylene groups adjacent to the iminodiacetic core) .

- Mass spectrometry : ESI+ data confirm molecular ions (e.g., m/z = 347 for histidinol derivatives) .

- Purity assessment : LCMS with retention times (e.g., tR = 2.24–3.41 min) and ≥97% purity thresholds .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Hazard mitigation : Use fume hoods, gloves, and protective eyewear due to potential irritancy (TCI safety guidelines) .

- Storage : Store in airtight containers at room temperature; avoid prolonged storage due to degradation risks .

- Disposal : Follow federal/state regulations for chemical waste, including neutralization and approved disposal channels .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cyclization reactions?

- Steric hindrance : Bulky substituents (e.g., trityl groups) reduce cyclization efficiency, requiring elevated temperatures (70°C) and TfOH catalysis .

- Electronic effects : Electron-rich aryl groups (e.g., phenethyl) enhance cyclization yields (75–98%) by stabilizing transition states .

- Case study : Cyclization of imide 8h with NaBH₄/MeOH achieved 75% yield of N-benzylpraziquantel, highlighting the role of benzyl protection in avoiding decomposition .

Q. How can data contradictions in spectroscopic characterization be resolved for novel derivatives?

- Contradiction example : Discrepancies in ¹³C NMR signals (e.g., δ 169.7–172.5 ppm for carboxylates) may arise from solvation or tautomerism.

- Resolution strategies :

Q. What methodologies enable the application of this compound in boron heterocycle synthesis for biomedical studies?

- Boron binding : React with phenyl-substituted boronic acids (1:1 molar ratio) to form (N→B) boranes, characterized by ¹¹B NMR (δ 5–10 ppm for trigonal planar geometry) .

- Biological relevance : These boranes exhibit cytotoxic activity and potential in boron neutron capture therapy (BNCT) for tumors .

- Synthetic workflow : Anhydrous conditions and stoichiometric control are critical to avoid boroxine byproducts .

Q. How does this compound function as a modulator in enzyme inhibition studies?

- Case study : Derivatives like compound 37 act as dual binders of human insulin-degrading enzyme (IDE), with IC₅₀ values <1 µM.

- Mechanistic insight : The imidazole-carboxylate motif chelates catalytic zinc ions, validated via X-ray crystallography and competitive binding assays .

- Experimental design : Use fluorescence polarization assays with FITC-labeled substrates to quantify inhibition kinetics .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.